Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Beschreibung
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS: 1936622-97-7, molecular formula: C₁₄H₂₃NO₃, molecular weight: 253.34) is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen atoms in separate rings . The tert-butyl carbamate group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. Spirocycles like this are pivotal in medicinal chemistry due to their conformational rigidity, which improves target binding and pharmacokinetic properties. This compound is typically synthesized via hydrogenation and acid-catalyzed reactions, as described in scalable protocols involving Pd/C catalysts and TFA treatments .
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl 1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-6-13(10-14)7-5-9-16-13/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVTQLOYOYNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization and Boc Protection
A plausible route involves a seven-step sequence analogous to the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate:
-
Malonate Alkylation : Ethyl malonate reacts with a dihalide or tosylate derivative in ethanol at 25–80°C for 5 hours to form a diester intermediate.
-
Reductive Amination : Lithium borohydride in tetrahydrofuran reduces the diester to a diol at 0–70°C over 2.5 hours.
-
Tosylation : The diol reacts with p-toluenesulfonyl chloride in dichloromethane at 25°C for 12 hours to generate a ditosylate.
-
Ring Closure : Cesium carbonate in acetonitrile at 25–90°C facilitates spirocyclization over 3 hours.
-
Magnesium Reduction : Magnesium chips in methanol reduce residual functional groups at 25–80°C for 1 hour.
-
Boc Protection : Boc anhydride in dichloromethane at 25°C for 12 hours introduces the tert-butyl group.
-
Deprotection/Cleavage : Palladium-catalyzed hydrogenation in methanol removes protecting groups, yielding the final product.
Table 1: Hypothetical Reaction Conditions
| Step | Reaction | Reagents/Conditions | Temperature | Time |
|---|---|---|---|---|
| 1 | Malonate alkylation | Ethanol, ethyl malonate, dihalide | 25–80°C | 5 hr |
| 2 | Reduction | LiBH₄, THF | 0–70°C | 2.5 hr |
| 3 | Tosylation | TsCl, CH₂Cl₂ | 25°C | 12 hr |
| 4 | Spirocyclization | Cs₂CO₃, CH₃CN | 25–90°C | 3 hr |
| 5 | Reduction | Mg, CH₃OH | 25–80°C | 1 hr |
| 6 | Boc protection | Boc₂O, CH₂Cl₂ | 25°C | 12 hr |
| 7 | Deprotection | Pd/C, H₂, CH₃OH | 25°C | 3 hr |
Alternative Four-Step Route
A shorter route, inspired by the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, could involve:
-
Nitrile Formation : Reacting 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in glycol dimethyl ether/ethanol at 0–20°C.
-
Alkylation : Treating the nitrile with 1-bromo-2-chloroethane and lithium diisopropylamide in toluene at 0–20°C for 13 hours.
-
Hydrogenation and Cyclization : Hydrogenation with Raney nickel in methanol at 50°C under 50 psi H₂ for 6 hours, followed by Boc protection.
-
Deprotection : Using pyridinium p-toluenesulfonate in acetone/water at 70°C for 15 hours to yield the final product.
Critical Analysis of Methodologies
Yield Optimization
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Tert-butyl-1-oxa-7-azaspiro[4.5]decan-7-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Gerüst im Wirkstoffdesign untersucht, insbesondere für die Entwicklung von Inhibitoren, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer spirocyclischer Verbindungen, die bei der Entwicklung von Arzneimitteln und Agrochemikalien wertvoll sind.
Biologische Studien: Forscher untersuchen die biologische Aktivität dieser Verbindung und ihrer Derivate, um ihre Auswirkungen auf verschiedene biologische Wege und Systeme zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-1-oxa-7-azaspiro[4.5]decan-7-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die einzigartige spirocyclische Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen von Zielproteinen zu passen, was möglicherweise ihre Aktivität hemmt oder ihre Funktion moduliert. Die genauen Wege und molekularen Zielstrukturen hängen von der spezifischen Anwendung und der Art der Derivate der Verbindung ab.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that modifications to the tert-butyl group can enhance the efficacy against various bacterial strains, suggesting its use in developing new antibiotics .
Table 1: Antimicrobial Efficacy of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Modified Derivative | S. aureus | 16 µg/mL |
Material Science
Polymer Synthesis
The compound is utilized in synthesizing advanced polymers due to its ability to form stable linkages within polymer chains. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Blends
A recent study explored the use of this compound in creating blends with polystyrene. The resulting materials exhibited improved tensile strength and thermal resistance compared to standard polystyrene formulations, indicating its potential in industrial applications .
Synthetic Chemistry
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique spirocyclic structure allows for selective reactions that are beneficial in multi-step synthesis processes.
Case Study: Synthesis of Complex Molecules
In a synthetic route aimed at producing biologically active compounds, this compound was employed to facilitate cyclization reactions, leading to high yields of target compounds with significant biological activity .
Wirkmechanismus
The mechanism of action of tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites of target proteins, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the nature of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Structural Variants in Heteroatoms and Ring Sizes
The following table summarizes key analogs and their structural/physicochemical differences:
Key Observations :
Physicochemical and Functional Differences
- Solubility : Hydroxyl-bearing analogs (e.g., tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, MW 257.33) exhibit higher polarity, enhancing aqueous solubility compared to the parent compound .
- Stability : The tert-butyl group in all analogs improves thermal stability, but sulfur-containing variants may show reduced oxidative stability .
- Reactivity: Amino-substituted spirocycles (e.g., CAS 1263177-13-4) are prone to acetylation or alkylation, making them versatile intermediates .
Biologische Aktivität
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate, with the CAS number 1341040-07-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Notably, compounds with similar structures have demonstrated effective inhibition against various strains of bacteria, including multidrug-resistant strains.
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Bacteria | MIC Range (μg/mL) |
|---|---|---|
| Compound 7a | E. coli, S. aureus | <0.03125–0.25 |
| Compound 7h | A. baumannii, K. pneumoniae | 1–4 |
| This compound | TBD |
These findings suggest that the spirocyclic structure may enhance binding affinity to bacterial topoisomerases, leading to effective inhibition of bacterial growth.
The mechanism by which this compound exerts its antibacterial effects is likely linked to its interaction with bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibitors targeting these enzymes can disrupt bacterial cell division and lead to cell death.
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of dual inhibitors derived from spirocyclic structures, including variants of this compound. The study reported:
- In vitro Testing : Compounds were tested against a panel of Gram-positive and Gram-negative bacteria.
- In vivo Efficacy : Selected compounds showed significant reduction in bacterial load in mouse models infected with resistant strains.
The results indicated that modifications in the molecular structure could enhance antibacterial potency while maintaining low toxicity levels.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Compounds with similar structures have shown good solubility and absorption characteristics.
- Metabolism : Early studies suggest metabolic stability, which is essential for prolonged efficacy.
- Toxicity : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are needed.
Q & A
Q. What are the key steps in synthesizing tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, including ring-closing strategies and protecting group chemistry. For example, tert-butyl 1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate (a related compound) is synthesized via trifluoroacetic acid (TFA)-mediated deprotection, followed by heating with 4-methylbenzenesulfonohydrazide and potassium tert-butoxide in tetrahydrofuran (THF). Purification is achieved using silica gel chromatography with ethyl acetate/hexanes gradients. Yield optimization requires precise temperature control (e.g., reflux at 80°C) and stoichiometric balancing of reagents .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | TFA in dichloromethane | Deprotection |
| 2 | 4-methylbenzenesulfonohydrazide, KOtBu, THF, 80°C | Cyclization |
| 3 | Silica gel chromatography (EtOAc/hexanes) | Purification |
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Structural confirmation relies on mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for stereochemical analysis. For example, MS (ESI+) confirms the molecular ion peak ([M+H]⁺) at m/z 241.33, matching the theoretical mass. Purity is assessed via HPLC (≥95% purity for derivatives) and thin-layer chromatography (TLC). Diastereomeric mixtures may require chiral column chromatography for resolution .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Storage conditions vary by derivative:
- Unmodified spirocyclic core : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .
- Hydroxy or ketone derivatives : Seal in dry, room-temperature environments to avoid hydrolysis .
- Reactive intermediates (e.g., aldehydes) : Refrigerate at –20°C with desiccants .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can diastereomer formation be controlled during the synthesis of spirocyclic compounds like this compound?
- Methodological Answer : Diastereoselectivity is influenced by solvent polarity and catalyst choice. For example, using chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps can bias ring-closing toward a single diastereomer. Alternatively, low-polarity solvents (e.g., toluene) favor thermodynamic control, while high-polarity solvents (e.g., DMF) promote kinetic pathways. Post-synthesis resolution via preparative HPLC or crystallization may be required for inseparable mixtures .
Q. What strategies are effective for introducing functional groups into the spirocyclic scaffold?
- Methodological Answer :
- Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) or enzymatic catalysis to introduce hydroxyl groups at specific positions .
- Carbonyl insertion : Ketone derivatives are synthesized via ozonolysis of dec-2-ene intermediates, followed by reductive workup .
- Aryl substitution : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups (e.g., phenyl rings) .
Q. How can contradictory analytical data (e.g., NMR vs. MS) be resolved when characterizing derivatives?
- Methodological Answer : Contradictions often arise from impurities or tautomerism. For example, an unexpected m/z peak in MS may indicate adduct formation (e.g., sodium or potassium ions). Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies connectivity, while variable-temperature NMR resolves dynamic tautomerism. High-resolution MS (HRMS) confirms exact mass .
Q. What mechanistic insights guide the optimization of reaction conditions for synthesizing modified spirocyclic derivatives?
- Methodological Answer : Mechanistic studies using density functional theory (DFT) reveal that ring strain in the spirocyclic core drives reactivity. For example, dec-2-ene intermediates undergo [4+2] cycloaddition under thermal conditions due to strain release. Solvent screening (e.g., THF vs. DMSO) identifies polar aprotic solvents as optimal for stabilizing transition states. Kinetic studies (e.g., in situ IR monitoring) optimize reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
